2,2,6-Trimethylheptane

Description

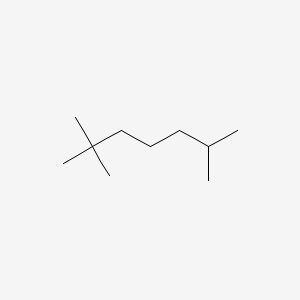

Structure

3D Structure

Properties

CAS No. |

1190-83-6 |

|---|---|

Molecular Formula |

C10H22 |

Molecular Weight |

142.28 g/mol |

IUPAC Name |

2,2,6-trimethylheptane |

InChI |

InChI=1S/C10H22/c1-9(2)7-6-8-10(3,4)5/h9H,6-8H2,1-5H3 |

InChI Key |

FHJCGIUZJXWNET-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

2,2,6-Trimethylheptane chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2,2,6-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No. 1190-83-6).[1][2][3] As a saturated branched-chain alkane, its utility in research and development, primarily as a non-polar solvent or a reference compound, is predicated on a thorough understanding of its molecular characteristics. This document synthesizes critical data regarding its molecular structure, physicochemical properties, spectroscopic signatures, chemical reactivity, and safety protocols. The information is presented to support its application in controlled laboratory and developmental settings, providing the foundational knowledge required for its effective and safe utilization.

Molecular and Chemical Identity

This compound is an isomer of decane, with the molecular formula C₁₀H₂₂.[1][2][3] Its structure consists of a seven-carbon heptane chain with three methyl group substituents located at the C2 and C6 positions. The presence of a quaternary carbon at the C2 position and a tertiary carbon at the C6 position significantly influences its physical properties, such as boiling point and viscosity, when compared to its linear isomer, n-decane.

Key Identifiers:

-

IUPAC Name: this compound[4]

Caption: Molecular graph of this compound.

Physicochemical and Thermodynamic Properties

The branched nature of this compound results in a lower melting and boiling point compared to linear decane due to reduced intermolecular van der Waals forces. Its non-polar character dictates its solubility properties, making it miscible with other hydrocarbons and many organic solvents but poorly soluble in water.

Table 1: Physical and Thermodynamic Data

| Property | Value | Source |

| Physical Properties | ||

| Melting Point (Tfus) | -105 °C (168.15 K) | [5] |

| Normal Boiling Point (Tboil) | ~148-150 °C (421-423 K) | [2] |

| Density | 0.723 g/mL | [5] |

| Refractive Index | 1.408 | [5] |

| Molar Volume | 196.8 mL/mol | [5] |

| Thermodynamic Properties | ||

| Enthalpy of Vaporization (ΔvapH°) | 39.8 kJ/mol | [6] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -19.43 kJ/mol | [6] |

| Standard Enthalpy of Formation (gas) (ΔfH°gas) | -261.2 kJ/mol | [6] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 4.9 | [4][6] |

| Water Solubility (log10WS) | -4.68 (mol/L) | [6] |

Spectroscopic Profile: A Predictive Analysis

Definitive characterization and purity assessment in a research context rely on spectroscopic analysis. While specific spectra for this compound are not publicly available, its structure allows for a robust prediction of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple despite the 22 protons, due to molecular symmetry.

-

A prominent singlet integrating to 9H would appear furthest upfield, corresponding to the three equivalent methyl groups on the quaternary C2 carbon (-C(CH₃)₃).

-

A doublet integrating to 6H would correspond to the two equivalent methyl groups on the C6 carbon (-CH(CH₃)₂).

-

A multiplet integrating to 1H would represent the single proton on the tertiary C6 carbon, split by the adjacent methyl protons and methylene protons.

-

Several overlapping multiplets in the 1-2 ppm range would correspond to the three methylene groups (-CH₂-) of the heptane backbone.

-

-

¹³C NMR: The carbon spectrum would show distinct signals for each chemically non-equivalent carbon. Due to symmetry, fewer than 10 signals would be expected. Key signals include the quaternary carbon at C2, the tertiary carbon at C6, and the various primary and secondary carbons of the methyl and methylene groups, respectively.

Infrared (IR) Spectroscopy

As a saturated alkane, the IR spectrum of this compound would be characterized by a few strong absorption bands. The diagnostic value lies in confirming the absence of functional groups like carbonyls (C=O), hydroxyls (O-H), or unsaturation (C=C).

-

~2850-3000 cm⁻¹: Strong, sharp peaks corresponding to C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.[7]

-

~1450-1470 cm⁻¹: Absorptions due to C-H bending (scissoring) vibrations.

-

~1365-1385 cm⁻¹: Characteristic bending vibrations. The presence of a tert-butyl group often gives a strong doublet in this region, which would be a key identifying feature.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would lead to fragmentation, providing insight into the molecule's structure.

-

Molecular Ion (M⁺): A peak at m/z = 142, corresponding to the molecular weight, may be observed, though it might be weak for a highly branched alkane.

-

Key Fragments: The most significant fragmentation pathway would be the loss of alkyl radicals to form stable carbocations. The cleavage of the bond between C2 and C3 is highly probable, leading to the formation of a stable tert-butyl cation at m/z = 57 , which would likely be the base peak . Another significant fragment could arise from the loss of an isobutyl radical, resulting in a peak at m/z = 85.

Caption: Workflow for structural confirmation using spectroscopy.

Chemical Reactivity and Stability

This compound is a typical alkane: chemically stable and generally unreactive under standard conditions. Its C-C and C-H bonds are strong and non-polar, making it resistant to attack by most acids, bases, and oxidizing or reducing agents.

-

Combustion: Like all hydrocarbons, it undergoes combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.

-

Free-Radical Halogenation: In the presence of UV light or high temperatures, it can react with halogens (e.g., Cl₂, Br₂) via a free-radical chain mechanism. The reaction is generally non-selective, leading to a mixture of halogenated isomers. The tertiary C-H bond at the C6 position is the most susceptible to abstraction due to the relative stability of the resulting tertiary radical.

-

Thermal Decomposition (Cracking): At very high temperatures and in the presence of a catalyst, the C-C bonds can break, leading to a mixture of smaller alkanes and alkenes.

Safety and Handling

-

Hazards:

-

Flammability: Assumed to be a flammable liquid and vapor. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[8][9]

-

Health: May cause skin and eye irritation upon contact.[8] Inhalation of high concentrations of vapor may cause respiratory irritation, dizziness, and central nervous system depression. Aspiration into the lungs if swallowed can cause severe chemical pneumonitis.[8][9]

-

-

Handling Protocols:

-

Work in a well-ventilated area or a chemical fume hood to avoid vapor inhalation.[10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8][10][11]

-

Use non-sparking tools and explosion-proof equipment.[8][9][10]

-

Ground and bond containers during transfer to prevent static discharge.[8][9][10]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[10]

-

Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[9]

-

-

Firefighting Measures:

Applications in Research and Development

The inertness and non-polar nature of this compound define its primary applications:

-

Non-Polar Solvent: It can be used as a solvent for reactions involving non-polar reagents, oils, fats, and other hydrocarbons.

-

Gas Chromatography (GC): As a well-defined hydrocarbon, it can serve as a reference standard in GC analysis for the identification and quantification of other compounds.[12] Its Kovats retention index is a known value on standard non-polar columns.[12]

-

Component in Test Fuels: Branched alkanes are critical components of gasoline and jet fuel. Isomers like this compound are studied in combustion research to understand fuel performance and engine knock characteristics.

References

- Chemical Properties of Heptane, 2,2,6-trimethyl- (CAS 1190-83-6). Cheméo. [Link]

- This compound. Stenutz. [Link]

- Heptane, 2,2,6-trimethyl-. NIST WebBook. [Link]

- Heptane, 2,2,6-trimethyl-. NIST WebBook. [Link]

- This compound -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT). [Link]

- Heptane, 2,3,6-trimethyl- | C10H22 | CID 19944. PubChem - NIH. [Link]

- 2,4,6-Trimethylheptane | C10H22 | CID 137658. PubChem - NIH. [Link]

- Heptane, 2,2,6-trimethyl- Gas Chrom

- Heptane, 2,2,6-trimethyl-. NIST WebBook. [Link]

- This compound | C10H22 | CID 518457. PubChem - NIH. [Link]

- This compound.

- 2,2,6,6-Tetramethylheptane | C11H24 | CID 142411. PubChem - NIH. [Link]

- Heptane, 2,3,6-trimethyl-. NIST WebBook. [Link]

- This compound Substance Record. PubChem - NIH. [Link]

- Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

- Spectroscopy Problems.

- Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]

- Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Heptane, 2,2,6-trimethyl- [webbook.nist.gov]

- 3. Heptane, 2,2,6-trimethyl- [webbook.nist.gov]

- 4. This compound | C10H22 | CID 518457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. Heptane, 2,2,6-trimethyl- (CAS 1190-83-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Heptane, 2,2,6-trimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of 2,2,6-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,6-Trimethylheptane, a branched-chain alkane with the chemical formula C₁₀H₂₂, is a compound of significant interest in various scientific and industrial fields.[1][2][3] As a member of the C10 isomer family, its physicochemical properties are crucial for applications ranging from fuel and lubricant technology to its use as a non-polar solvent and a reference compound in analytical chemistry. This guide provides a comprehensive overview of the core physical properties of this compound, offering field-proven insights and detailed experimental methodologies for their determination. Understanding these properties is paramount for its effective utilization in research, development, and quality control.

Branched alkanes, such as this compound, are key components in modern fuel formulations due to their higher octane ratings compared to their straight-chain counterparts.[4] The synthesis of such highly-branched alkanes is a focal point in the development of renewable and high-performance gasolines.[4][5] Their low freezing points and specific viscosity characteristics also make them valuable as additives in lubricants and other specialty fluids.[6] This guide will delve into the precise physical data that underpins these applications.

Molecular Structure and Identification

The unique physical properties of this compound are a direct consequence of its molecular structure. The presence of methyl groups at the 2, 2, and 6 positions on the heptane backbone introduces steric hindrance and affects intermolecular forces, distinguishing it from other decane isomers.

Caption: Molecular structure of this compound.

Core Physical Properties

The key physical properties of this compound are summarized in the table below. These values have been compiled from authoritative sources and represent the most current and reliable data available.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₂ | [1][2][3] |

| Molecular Weight | 142.28 g/mol | [1] |

| CAS Number | 1190-83-6 | [1] |

| IUPAC Name | This compound | |

| Density | 0.723 g/cm³ | |

| Boiling Point | 148 °C (421 K) | |

| Melting Point | -105 °C (168 K) | |

| Refractive Index | 1.408 | |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents.[7][8] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is essential for the validation and application of chemical compounds. The following sections describe the standard methodologies for measuring the key physical properties of liquid alkanes like this compound. These protocols are based on established ASTM (American Society for Testing and Materials) standards and common laboratory practices, ensuring self-validating and reproducible results.[9][10][11]

Density Measurement

The density of a liquid is a fundamental property that relates its mass to its volume. For a non-polar liquid like this compound, precise density measurement is crucial for quality control and for calculations involving fluid dynamics.

Experimental Protocol: Pycnometer Method

-

Preparation: Thoroughly clean and dry a pycnometer (a specific gravity bottle).

-

Tare Mass: Accurately determine the mass of the empty, dry pycnometer using an analytical balance.

-

Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. The temperature of the sample should be carefully controlled and recorded, typically at 20°C or 25°C.

-

Mass of Filled Pycnometer: Measure the mass of the pycnometer filled with the sample.

-

Volume Calibration: Repeat the process with a reference liquid of known density, such as deionized water, at the same temperature to accurately determine the volume of the pycnometer.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m_sample - m_empty) / V_pycnometer where m_sample is the mass of the filled pycnometer, m_empty is the mass of the empty pycnometer, and V_pycnometer is the calibrated volume of the pycnometer.

Causality Behind Experimental Choices: The pycnometer method is chosen for its high precision and accuracy. Temperature control is critical because the density of liquids is temperature-dependent; a constant temperature bath is typically employed. Using a reference liquid for volume calibration minimizes errors associated with the nominal volume markings on glassware.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of a substance's volatility and purity.

Experimental Protocol: Distillation Method

-

Apparatus Setup: Assemble a simple distillation apparatus, including a distillation flask, a condenser, a thermometer, and a receiving flask.

-

Sample Addition: Place a known volume of this compound and a few boiling chips into the distillation flask.

-

Heating: Gently heat the distillation flask. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Data Recording: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point. The atmospheric pressure should also be recorded.

-

Correction: If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a pressure correction can be applied to determine the normal boiling point.

Causality Behind Experimental Choices: The distillation method provides a direct measurement of the boiling point under the experimental conditions. The use of boiling chips ensures smooth boiling and prevents bumping. The correct placement of the thermometer is crucial for measuring the temperature of the vapor, which is in equilibrium with the liquid at its boiling point, rather than the temperature of the liquid itself.

Caption: Experimental workflows for determining density and boiling point.

Synthesis and Applications

Synthesis: this compound, like other highly branched alkanes, is typically synthesized through catalytic processes such as alkylation or isomerization of less branched or straight-chain hydrocarbons.[4] These processes are fundamental in petroleum refining to produce high-octane gasoline components. Research is also actively exploring the synthesis of branched alkanes from renewable biomass sources to create sustainable transportation fuels.[5][6][12]

Applications:

-

Fuel Additive: The primary application of this compound and similar branched alkanes is as a component in gasoline to increase its octane number, which improves engine performance and reduces knocking.[4]

-

Solvent: Due to its non-polar nature and relatively low reactivity, it can be used as a solvent for various organic compounds and in chemical reactions where a non-polar medium is required.[7][8]

-

Reference Standard: In analytical techniques such as gas chromatography, it can serve as a reference standard for the identification and quantification of other hydrocarbons.

-

Research Chemical: It is used in fundamental research to study the physical and chemical properties of branched alkanes and their mixtures.

Conclusion

This technical guide has provided a detailed overview of the core physical properties of this compound, underpinned by authoritative data and established experimental methodologies. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is essential for its effective and safe use in various applications. The provided protocols and the rationale behind them are designed to ensure the integrity and reproducibility of experimental results. As the demand for high-performance and sustainable chemical feedstocks grows, the importance of well-characterized compounds like this compound will continue to increase.

References

- Production of Low-Freezing-Point Highly Branched Alkanes through Michael Addition. (2017). ChemSusChem. [Link]

- Synthesis of highly-branched alkanes for renewable gasoline. (n.d.).

- Direct synthesis of gasoline and diesel range branched alkanes with acetone from lignocellulose. (n.d.).

- Manual on Hydrocarbon Analysis, 6th Edition. (1998).

- Alkanes, C10-20-branched and linear. (n.d.). PubChem. [Link]

- Physical properties of alkanes and their mixtures. (n.d.). University of Cambridge. [Link]

- Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants. (n.d.).

- Synthesis of diesel and jet fuel range alkanes with furfural and ketones from lignocellulose under solvent free conditions. (2014). Green Chemistry. [Link]

- Physical Properties of Alkanes. (n.d.). OpenOChem Learn. [Link]

- Chemical Thermodynamic Properties of Hydrocarbons and Related Substances. Properties of the Alkane Hydrocarbons, C1 Through C10 in the Ideal Gas State From 0 to 1500 K. (n.d.).

- 3.5: Properties of Alkanes. (2024). Chemistry LibreTexts. [Link]

- D7833 Standard Test Method for Determination of Hydrocarbons and Non-Hydrocarbon Gases in Gaseous Mixtures by Gas Chromatography. (2023).

- D2163 Standard Test Method for Determination of Hydrocarbons in Liquefied Petroleum (LP) Gases and Propane/Propene Mixtures by Gas Chromatography. (2023).

- Summary methods for the analysis of physical properties, chemical composition, and behavior of petroleum products. (n.d.).

- Synthesis of branched alkanes. (2018). Chemistry Stack Exchange. [Link]

- Preparation and Physical Properties of a Series of n-Alkanes. (n.d.). Journal of the American Chemical Society. [Link]

- Physical Properties of Alkanes. (2023). Chemistry LibreTexts. [Link]

- Saturated liquid densities of 1-alkanols from C1 to c10 and n-alkanes from C5 to C16. (1993). Fluid Phase Equilibria. [Link]

- In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. (2022). PubMed Central. [Link]

- 320 BCH3023 Physical Properties of Alkanes. (2022). YouTube. [Link]

- 2,2,4,6,6-pentamethyl heptane. (n.d.). The Good Scents Company. [Link]

- This compound. (n.d.).

- 2,4,6-Trimethylheptane. (n.d.). ESSLAB. [Link]

- Heptane, 2,2,6-trimethyl-. (n.d.). NIST WebBook. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound - Wikidata [wikidata.org]

- 3. Heptane, 2,2,6-trimethyl- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Production of Low-Freezing-Point Highly Branched Alkanes through Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. store.astm.org [store.astm.org]

- 10. researchgate.net [researchgate.net]

- 11. data-donnees.az.ec.gc.ca [data-donnees.az.ec.gc.ca]

- 12. researchgate.net [researchgate.net]

2,2,6-Trimethylheptane molecular structure

An In-Depth Technical Guide to the Molecular Structure of 2,2,6-Trimethylheptane

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound (CAS No: 1190-83-6), a branched-chain alkane with the molecular formula C₁₀H₂₂[1][2][3][4]. As one of the 75 structural isomers of decane, its specific arrangement of methyl groups imparts distinct physicochemical and spectroscopic properties[5][6][7]. This document, intended for researchers, chemists, and drug development professionals, delves into the molecule's structural characterization, conformational analysis, and the spectroscopic principles underlying its identification. We will explore its isomeric context, three-dimensional nature governed by steric effects, and the analytical workflows used for its definitive elucidation.

Introduction: Isomeric Context and Nomenclature

This compound is a saturated acyclic hydrocarbon belonging to the decane isomer group[7][8]. The systematic IUPAC name precisely describes its carbon framework: a seven-carbon "heptane" chain is the longest contiguous chain, with three methyl group substituents located at positions 2, 2, and 6[1][3]. This specific branching pattern distinguishes it from its 74 other structural isomers, such as the linear n-decane or other trimethylheptanes like 2,2,4-trimethylheptane[5][9][10]. Understanding this structural isomerism is fundamental, as the connectivity of atoms dictates the molecule's physical properties, such as boiling point and density, and its chemical reactivity.

The presence of a gem-dimethyl group at the C2 position and an isopropyl group at the C6 terminus creates significant steric bulk at both ends of the main chain, a key feature influencing its conformational behavior and spectroscopic signature.

Caption: Hierarchical classification of C₁₀H₂₂ isomers.

Core Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of single carbon-carbon and carbon-hydrogen bonds. In alkanes, carbon atoms are sp³ hybridized, resulting in a tetrahedral geometry with bond angles of approximately 109.5°[11]. However, in highly branched alkanes, steric repulsion between bulky groups can cause slight deviations from this ideal angle to minimize strain[11]. The molecule's key identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂ | [1][3][12] |

| Molecular Weight | 142.28 g/mol | [1][13] |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 1190-83-6 | [1][3][14] |

| Canonical SMILES | CC(C)CCCC(C)(C)C | [1][2] |

| InChIKey | FHJCGIUZJXWNET-UHFFFAOYSA-N | [1][3] |

| Boiling Point (Predicted) | 148-150 °C | [15] |

| Density (Predicted) | 0.723 g/cm³ | [13] |

| XLogP3 (Lipophilicity) | 4.9 | [1] |

Conformational Analysis: The Role of Steric Hindrance

Conformational analysis investigates the three-dimensional arrangements of a molecule that arise from rotation around its single bonds[16][17]. For this compound, the rotations around the C-C bonds of the heptane backbone are heavily influenced by the bulky terminal groups.

-

C2 Position: The presence of a tert-butyl-like group (a quaternary carbon bonded to three methyls and the main chain) at C2 creates significant steric strain. Rotation around the C2-C3 bond will have high energy barriers for eclipsed conformations where a methyl group at C2 aligns with the C4 of the chain.

-

C6 Position: The C6 carbon is attached to an isopropyl group. While less bulky than the tert-butyl group, it still introduces considerable steric hindrance. Gauche interactions involving this isopropyl group and other parts of the chain will be energetically unfavorable compared to anti-conformations[18].

The molecule will predominantly adopt conformations that place these large groups in anti-periplanar arrangements to minimize van der Waals strain, leading to a more extended, staggered backbone structure[17]. The principle that "Big-Big is Bad" regarding eclipsing interactions is particularly relevant here, making conformations that bring the C1, C2-methyls, and C6-methyl/isopropyl groups into close proximity highly unstable[18].

Spectroscopic Elucidation

The definitive confirmation of this compound's structure relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic connectivity and chemical environment.

Caption: A typical workflow for spectroscopic structure determination.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 142. The fragmentation pattern is dominated by the formation of stable carbocations through cleavage at the branched points.

-

Key Fragmentation Pathways:

-

Loss of a methyl group (M-15): Cleavage of a methyl group from either the C2 or C6 positions would result in a prominent peak at m/z = 127.

-

Loss of an isopropyl group (M-43): Cleavage of the bond between C5 and C6 would lead to the loss of an isopropyl radical, yielding a stable secondary carbocation at m/z = 99.

-

Loss of a tert-butyl group (M-57): Cleavage of the C2-C3 bond results in a highly stable tert-butyl cation at m/z = 57, which is often a base peak for molecules containing this moiety.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Predictions:

-

~0.85-0.90 ppm: A large singlet (9H) corresponding to the three equivalent methyl groups at the C2 position. The absence of adjacent protons results in a singlet.

-

~0.90-0.95 ppm: A doublet (6H) for the two equivalent methyl groups at the C7 position (part of the isopropyl group). This signal is split by the single proton on C6.

-

~1.10-1.30 ppm: A multiplet (4H) arising from the methylene protons at C3 and C4. These would be complex due to coupling with each other and adjacent protons.

-

~1.40-1.60 ppm: A multiplet (2H) from the methylene protons at C5.

-

~1.60-1.80 ppm: A multiplet (1H) from the single proton at C6, which would be split by the protons on C5 and the C7 methyl groups into a complex pattern (a multiplet or nonet).

¹³C NMR Predictions: Due to molecular symmetry, fewer than 10 signals are expected.

-

Quaternary Carbon (C2): One signal, downfield shifted due to branching.

-

Tertiary Carbon (C6): One signal.

-

Methylene Carbons (C3, C4, C5): Three distinct signals.

-

Methyl Carbons: Three distinct signals: one for the three equivalent methyls at C2, one for the two equivalent methyls at C7, and one for the C1 methyl.

Infrared (IR) Spectroscopy

As an alkane, the IR spectrum of this compound is relatively simple and primarily confirms the absence of functional groups.

-

2850-2960 cm⁻¹: Strong, sharp peaks corresponding to C-H stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups[19].

-

1440-1480 cm⁻¹: C-H bending (scissoring) vibrations for methylene groups[19].

-

1370-1385 cm⁻¹: Characteristic C-H bending vibrations for methyl groups. The presence of both a gem-dimethyl and an isopropyl group would likely result in a distinct pattern in this region[19].

Experimental Protocol: Structural Verification by GC-MS

This protocol outlines a standard, self-validating method for analyzing a volatile alkane like this compound.

Objective: To confirm the molecular weight and fragmentation pattern of a putative this compound sample.

Methodology:

-

System Validation:

-

Before analysis, inject a known calibration standard (e.g., perfluorotributylamine, PFTBA) to verify the mass accuracy and resolution of the mass spectrometer.

-

Run a blank solvent injection (e.g., hexane) to ensure the system is free from contaminants.

-

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 100 ppm) in a high-purity volatile solvent such as hexane. High concentration can lead to column overloading and poor peak shape.

-

-

Gas Chromatography (GC) Parameters:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for hydrocarbon separation. Non-polar columns separate compounds primarily by boiling point[20].

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C. This temperature program ensures separation from any potential impurities or isomers.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard, high-energy method that ensures reproducible fragmentation patterns for library matching.

-

Mass Range: Scan from m/z 40 to 200. This range covers the expected molecular ion and key fragments.

-

Source Temperature: 230 °C.

-

-

Data Analysis:

-

Integrate the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.

-

Extract the mass spectrum from this peak.

-

Verify the molecular ion peak at m/z = 142.

-

Compare the observed fragmentation pattern (key ions at m/z 127, 99, 57) with a reference library (e.g., NIST) to confirm the identity of this compound[3].

-

Conclusion

The molecular structure of this compound is a prime example of how specific atomic connectivity in an alkane isomer dictates its three-dimensional shape, physicochemical properties, and spectroscopic behavior. Its highly branched nature, characterized by sterically demanding groups at either end of the main chain, governs its conformational preferences. The definitive elucidation of this structure is achieved through a synergistic application of mass spectrometry, NMR, and IR spectroscopy, with each technique providing essential pieces of the structural puzzle. The protocols and principles outlined in this guide provide a robust framework for the analysis and understanding of this and other complex aliphatic hydrocarbons.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 518457, this compound.

- ACS Publications (n.d.). Molecular Dynamics Study of the Conformational Properties of Branched Alkanes. The Journal of Physical Chemistry A.

- Scribd (n.d.). Isomer c10h22.

- Filo (n.d.). Chain Isomers of C10H22.

- Doc Brown's Chemistry (n.d.). 75 C10H22 isomers of molecular formula C10H22.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53428764, 4-Ethyl-2,2,6-trimethylheptane.

- NIST (n.d.). Heptane, 2,2,6-trimethyl-. In NIST Chemistry WebBook.

- Stenutz, R. (n.d.). This compound.

- Scribd (n.d.). 75 Isomers of Decane (C10H22) List.

- LibreTexts Chemistry (n.d.). 3.7. Conformational analysis.

- NIST (n.d.). Heptane, 2,2,6-trimethyl- Phase change data. In NIST Chemistry WebBook.

- Scribd (n.d.). Conformational Analysis of Alkanes.

- NIST (n.d.). Heptane, 2,2,6-trimethyl-. In NIST Chemistry WebBook.

- Wikidata (n.d.). This compound (Q5651167).

- Cheméo (n.d.). Chemical Properties of Heptane, 2,2,6-trimethyl- (CAS 1190-83-6).

- Wikipedia (n.d.). Alkane.

- Wikipedia (n.d.). 2,2,6-trimetilheptano.

- Maricopa Open Digital Press (n.d.). Conformational Analysis of Alkanes.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137658, 2,4,6-Trimethylheptane.

- NIST (n.d.). 2,2,6,6-Tetramethylheptane. In NIST Chemistry WebBook.

- NIST (n.d.). Heptane, 2,4,6-trimethyl- Mass spectrum. In NIST Chemistry WebBook.

- NIST (n.d.). Heptane, 2,2,6-trimethyl- Gas Chromatography. In NIST Chemistry WebBook.

- Homework.Study.com (n.d.). Retrograde synthesis: Outline a synthesis of the 6-bromo-2,2,4-trimethylheptane.

- NIST (n.d.). Heptane, 2,2,6-trimethyl- Kovats' RI. In NIST Chemistry WebBook.

- NIST (n.d.). Heptane, 2,2,6-trimethyl- Normal alkane RI. In NIST Chemistry WebBook.

- NIST (n.d.). Heptane, 2,3,6-trimethyl-. In NIST Chemistry WebBook.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 26839, 2,2,4-Trimethylheptane.

- Doc Brown's Chemistry (n.d.). C7H16 infrared spectrum of heptane.

Sources

- 1. This compound | C10H22 | CID 518457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Heptane, 2,2,6-trimethyl- [webbook.nist.gov]

- 4. This compound - Wikidata [wikidata.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 7. scribd.com [scribd.com]

- 8. Chain Isomers of C10H22 List and explain the chain isomers for the molec.. [askfilo.com]

- 9. scribd.com [scribd.com]

- 10. 2,2,4-Trimethylheptane | C10H22 | CID 26839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Alkane - Wikipedia [en.wikipedia.org]

- 12. Heptane, 2,2,6-trimethyl- [webbook.nist.gov]

- 13. This compound [stenutz.eu]

- 14. 2,2,6-trimetilheptano - Wikipedia, la enciclopedia libre [es.wikipedia.org]

- 15. Heptane, 2,2,6-trimethyl- (CAS 1190-83-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 16. scribd.com [scribd.com]

- 17. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 18. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 19. C7H16 infrared spectrum of heptane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. Heptane, 2,2,6-trimethyl- [webbook.nist.gov]

A Technical Guide to 2,2,6-Trimethylheptane: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of 2,2,6-trimethylheptane (CAS No. 1190-83-6), a highly branched alkane of interest in fuel science and as a non-polar solvent.[1][2] The primary focus of this document is the systematic deconstruction of its International Union of Pure and Applied Chemistry (IUPAC) name, which serves as a logical foundation for understanding its chemical structure. We will explore its physicochemical properties, isomeric context, validated synthesis protocols, and methods for spectroscopic characterization. This document is intended to serve as an authoritative resource for professionals requiring a deep, structurally-grounded understanding of this compound.

The Imperative of Systematic Nomenclature in Branched Alkanes

Alkanes, hydrocarbons featuring only single bonds, form the backbone of organic chemistry.[3] While linear alkanes are structurally simple, the introduction of alkyl branches creates a vast number of structural isomers—molecules with the same molecular formula but different atomic arrangements.[3] For the decane formula (C10H22), which this compound shares, there are 75 possible isomers.[1][2] This complexity necessitates a rigorous, unambiguous naming system. The IUPAC nomenclature provides this essential framework, ensuring that a specific name corresponds to one and only one chemical structure. Understanding this system is not merely an academic exercise; it is fundamental to reproducibility, safety, and clear communication in research and development.

Deconstructing the IUPAC Name: this compound

The name "this compound" is a precise set of instructions for drawing the molecule. The process of naming and, conversely, interpreting the name, follows a self-validating logical sequence. The compound's IUPAC name is confirmed by multiple chemical databases, including PubChem and the National Institute of Standards and Technology (NIST).[1][2]

Step-by-Step Structural Analysis:

-

Identify the Parent Chain: The root name "heptane" indicates the longest continuous chain of carbon atoms in the molecule consists of seven carbons.

-

Identify the Substituents: The prefix "methyl" reveals that the branches attached to the parent chain are methyl groups (-CH3). The "tri-" modifier specifies that there are three such methyl groups.[4]

-

Determine the Locants (Positions): The numbers "2,2,6-" are the locants, indicating the carbon atoms on the parent chain where the methyl groups are attached. Critically, the chain is numbered from the end that results in the lowest possible set of locants for the substituents.[4]

-

Numbering from one direction yields locants (2, 2, 6).

-

Numbering from the opposite direction would yield (2, 6, 6).

-

According to IUPAC rules, the set with the lower number at the first point of difference is chosen. Therefore, (2, 2, 6) is the correct assignment.

-

This systematic approach ensures that the name perfectly describes the molecule's connectivity.

Caption: Logical workflow for deriving the IUPAC name this compound.

Physicochemical Properties and Isomeric Context

The branched structure of this compound directly influences its physical properties, distinguishing it from its linear isomer, n-decane, and other branched isomers. Highly branched alkanes generally exhibit lower boiling points and melting points than their straight-chain counterparts due to reduced surface area, which limits the effectiveness of intermolecular van der Waals forces.[3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H22 | PubChem[1], NIST[2] |

| Molecular Weight | 142.28 g/mol | PubChem[1], NIST[2] |

| CAS Number | 1190-83-6 | NIST[2] |

| Boiling Point | ~148-150 °C (421-423 K) | Cheméo[5], NIST[2] |

| Density | ~0.72 g/cm³ | SpringerMaterials[1] |

| InChIKey | FHJCGIUZJXWNET-UHFFFAOYSA-N | NIST[2] |

| LogP (Octanol/Water) | 3.859 | Cheméo[5] |

Data sourced from publicly available chemical databases. Values may vary slightly between sources.

Its high LogP value indicates significant lipophilicity and extremely low water solubility, making it suitable as a non-polar solvent or as a reference compound in chromatographic analyses.[5]

Synthesis and Spectroscopic Characterization

The targeted synthesis of a specific highly branched alkane like this compound requires more precise methods than industrial-scale processes like catalytic cracking or alkylation, which produce complex mixtures.[6] A reliable laboratory-scale synthesis serves as a self-validating system, where the final product's structure can be unequivocally confirmed by spectroscopic analysis, thereby validating both the process and the IUPAC name.

Experimental Protocol: Grignard-based Synthesis

A common and controllable method for creating branched alkanes involves a Grignard reaction to form a tertiary alcohol, followed by dehydration and catalytic hydrogenation.[7]

Objective: To synthesize this compound from 4-methyl-2-pentanone and a tert-butylmagnesium halide Grignard reagent.

Methodology:

-

Step 1: Grignard Reagent Formation

-

In a flame-dried, three-neck flask under an inert nitrogen atmosphere, combine magnesium turnings with anhydrous diethyl ether.

-

Slowly add a solution of 2-chloro-2-methylpropane (tert-butyl chloride) in diethyl ether to initiate the formation of tert-butylmagnesium chloride. The reaction is exothermic and should be controlled with an ice bath.

-

-

Step 2: Carbonyl Addition

-

Cool the prepared Grignard reagent in an ice bath.

-

Add a solution of 4-methyl-2-pentanone dropwise to the stirred Grignard solution. The tert-butyl carbanion will attack the electrophilic carbonyl carbon.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours to ensure completion.

-

-

Step 3: Workup and Dehydration

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude tertiary alcohol (2,4,4,6-tetramethyl-2-heptanol).

-

Dehydrate the alcohol by heating it with a catalytic amount of a strong acid (e.g., sulfuric acid) or by passing its vapor over a heated alumina catalyst to produce a mixture of alkene isomers.[6][7]

-

-

Step 4: Catalytic Hydrogenation

-

Dissolve the resulting alkene mixture in a suitable solvent like ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).[7]

-

Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously until hydrogen uptake ceases.

-

-

Step 5: Purification and Verification

-

Filter the reaction mixture through Celite to remove the Pd/C catalyst.

-

Remove the solvent via distillation.

-

Purify the final product, this compound, by fractional distillation.

-

Confirm the identity and purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Spectroscopic Validation

The structure implied by the name "this compound" can be definitively confirmed by modern analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the chemically non-equivalent protons. Key features would include a doublet for the C6-methyl protons, a singlet for the C2-geminal methyl protons, and a complex multiplet for the methine proton at C6.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a unique signal for each of the structurally distinct carbon atoms, providing a carbon "fingerprint" of the molecule.

-

Mass Spectrometry (MS): Electron ionization MS would produce a parent molecular ion peak (m/z = 142) and a characteristic fragmentation pattern resulting from the cleavage of the C-C bonds, often with stable tertiary carbocations being prominent fragments.

Applications and Relevance

While not as ubiquitous as its famous isomer 2,2,4-trimethylpentane (isooctane), this compound and other highly branched alkanes are crucial in several fields:

-

Fuel Science: Highly branched alkanes are desirable components of gasoline and aviation fuel because their structure resists auto-ignition ("knocking"), leading to higher octane ratings.[8] Industrial processes like isomerization and alkylation are specifically designed to increase the proportion of these molecules in fuel stocks.[4][6]

-

Specialty Solvents and Lubricants: Due to their chemical inertness, low freezing points, and specific viscosity profiles, branched alkanes can be used as specialized lubricants or as non-polar, non-reactive solvents in chemical synthesis.[6]

-

Reference Standards: In analytical chemistry, particularly in gas chromatography, pure isomers like this compound serve as essential reference compounds for determining the retention indices of other molecules.[9][10][11]

Conclusion

The IUPAC name this compound is more than a label; it is a detailed blueprint of a specific molecular architecture. This systematic nomenclature is the bedrock of chemical science, enabling the precise study of how a compound's structure dictates its physical properties, synthetic pathways, and ultimate applications. For researchers in materials science, petrochemistry, and drug development, a foundational understanding of this system is indispensable for navigating the complexities of organic molecules and harnessing their potential.

References

- A Technical Guide to the Synthesis of Highly Branched Alkanes. Benchchem.

- A Novel Synthesis of Branched High-molecular-weight (C40 +) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry.

- Synthesis of highly-branched alkanes for renewable gasoline. Request PDF.

- Branched Chain Alkanes. riomaisseguro.rio.rj.gov.br.

- Synthesis of H-branch alkanes. PEARL.

- Novel Synthesis of Branched High-molecular-weight (C40+) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry, Oxford Academic.

- Chemical Properties of Heptane, 2,2,6-trimethyl- (CAS 1190-83-6). Cheméo.

- Branched Chain Alkane Definition. ThoughtCo.

- What Are Branched Alkanes?. Chemistry For Everyone - YouTube.

- This compound | C10H22 | CID 518457. PubChem - NIH.

- Heptane, 2,2,6-trimethyl-. NIST WebBook.

- Exploring Alkane Potential: Next-Gen Applic

- This compound -- Critically Evaluated Thermophysical Property D

- Applic

- Heptane, 2,2,6-trimethyl-. NIST WebBook.

- This compound. Stenutz.

- Heptane, 2,2,6-trimethyl-. NIST WebBook.

- Heptane, 2,2,6-trimethyl-. NIST WebBook.

- This compound.

- This compound 1190-83-6 wiki. Guidechem.

- Heptane, 2,2,6-trimethyl-. NIST WebBook.

Sources

- 1. This compound | C10H22 | CID 518457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptane, 2,2,6-trimethyl- [webbook.nist.gov]

- 3. youtube.com [youtube.com]

- 4. Branched Chain Alkane Definition [thoughtco.com]

- 5. Heptane, 2,2,6-trimethyl- (CAS 1190-83-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 8. scribd.com [scribd.com]

- 9. Heptane, 2,2,6-trimethyl- [webbook.nist.gov]

- 10. Heptane, 2,2,6-trimethyl- [webbook.nist.gov]

- 11. Heptane, 2,2,6-trimethyl- [webbook.nist.gov]

Introduction: Characterizing 2,2,6-Trimethylheptane

An In-Depth Technical Guide to the Density of 2,2,6-Trimethylheptane

This compound is a branched-chain alkane with the chemical formula C₁₀H₂₂ and a molecular weight of approximately 142.28 g/mol [1][2][3]. As an isomer of decane, its unique structural arrangement—featuring methyl groups at the second and sixth carbon positions—imparts distinct physical and chemical properties that are of significant interest in various scientific domains. In fields ranging from materials science to drug development, where it may be used as a non-polar solvent or a reference compound, a precise understanding of its physical characteristics is paramount. This guide provides a detailed examination of the density of this compound, the methodologies for its determination, and the underlying scientific principles that govern this fundamental property.

The molecular structure of this compound is key to understanding its physical behavior.

This branched structure prevents the efficient packing that is possible with its straight-chain counterpart, n-decane. This steric hindrance directly influences intermolecular van der Waals forces, which in turn affects physical properties like boiling point and density[4][5].

Section 1: Quantitative Density Data

The density of a substance is a fundamental physical property defined as its mass per unit volume. For liquids like this compound, it is a critical parameter for converting mass to volume, essential for accurate formulation, reaction stoichiometry, and quality control. Alkanes are notably less dense than water[4].

The density of this compound has been experimentally determined and is presented below. It is crucial to note that density is dependent on temperature; as temperature increases, the volume of the liquid typically expands, leading to a decrease in density.

| Property | Value | Conditions | Source |

| Density | 0.723 g/mL | Not specified, typically assumed to be at standard conditions (20°C or 25°C and 1 atm). | [1] |

The National Institute of Standards and Technology (NIST) has compiled critically evaluated data showing the density of liquid this compound in equilibrium with its gas phase across a wide temperature range, from 168.2 K to 593.1 K[6]. Researchers requiring high-precision data for specific non-standard conditions should consult the NIST/TRC Web Thermo Tables for specific data points[3][6].

Section 2: The Causality of Density in Branched Alkanes

The observed density of this compound is a direct consequence of its molecular architecture and the resulting intermolecular forces.

The Influence of Molecular Structure

Compared to straight-chain alkanes, branched isomers generally exhibit lower boiling points and densities[4][5]. This phenomenon is attributable to two main factors:

-

Reduced Surface Area: Branching creates a more compact, spherical molecular shape, which reduces the available surface area for intermolecular contact.

-

Weaker van der Waals Forces: The primary intermolecular attractions in non-polar alkanes are London dispersion forces (a type of van der Waals force). The strength of these forces is proportional to the surface area of the molecule. By reducing the contact area, branching weakens these forces, making it easier for molecules to move past each other and resulting in a less dense packing in the liquid state[5].

The Effect of Temperature

As with most liquids, the density of this compound is inversely proportional to temperature. An increase in temperature enhances the kinetic energy of the molecules, causing them to vibrate and move more vigorously. This increased movement overcomes some of the intermolecular forces, leading to an expansion in volume and a corresponding decrease in density. This relationship is a critical consideration in any experimental or industrial process where precise volume or concentration is required.

Section 3: Authoritative Protocol for Density Measurement

To ensure accuracy, consistency, and traceability, the determination of density for liquid hydrocarbons like this compound should follow a standardized, self-validating protocol. The ASTM D4052: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter is the authoritative standard in the chemical and petroleum industries[7][8][9].

This method utilizes the oscillating U-tube principle, which offers high precision (repeatability better than ±0.0001 g/cm³), requires a small sample volume (approx. 1-2 mL), and allows for rapid, automated measurements[7][9].

Experimental Workflow: ASTM D4052

The following diagram illustrates the logical workflow for determining the density of this compound using a digital density meter in accordance with ASTM D4052.

Caption: Workflow for density determination via ASTM D4052.

Step-by-Step Methodology

-

Apparatus Preparation & Calibration:

-

Power on the digital density meter and allow it to stabilize.

-

Perform a two-point calibration check as per the instrument manufacturer's instructions. This is typically done using dry air and certified reference water at a known temperature. The instrument must meet the precision specifications outlined in the standard.

-

Set and maintain the target measurement temperature in the instrument's cell, for instance, 20°C. The temperature control must be stable to ±0.05°C[10].

-

-

Sample Preparation:

-

Ensure the this compound sample is clear and free of any particulate matter or immiscible water.

-

Bring the sample to the measurement temperature to prevent the formation of bubbles upon injection into the cell.

-

-

Measurement Procedure:

-

Using a clean, dry syringe, draw approximately 2 mL of the this compound sample.

-

Carefully inject the sample into the port of the oscillating U-tube. The injection must be slow and steady to avoid bubble formation, which would critically affect the mass in the tube and lead to erroneous results[8][11].

-

Visually inspect the U-tube (if transparent) or use the instrument's automatic bubble detection feature to confirm the absence of bubbles[8][11].

-

Allow the instrument reading to stabilize. The device measures the oscillation period of the U-tube; a higher mass results in a longer period.

-

The instrument's internal processor uses stored calibration constants to convert the measured oscillation period directly into a density value.

-

-

Reporting and Cleaning:

-

Record the density to four or five decimal places, as specified by the required precision.

-

Following the measurement, thoroughly clean the U-tube with an appropriate solvent (e.g., heptane or acetone) and dry it completely with a stream of air or nitrogen to prepare for the next sample.

-

Section 4: Safety & Handling Considerations

As a flammable and potentially hazardous chemical, proper handling of this compound is essential. Safety Data Sheets (SDS) indicate that this compound is a flammable liquid (Category 3) and an aspiration hazard (Category 1)[12][13].

-

Fire Hazard: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment and non-sparking tools[13][14].

-

Aspiration Toxicity: If swallowed, the substance may enter the airways and be fatal. Do NOT induce vomiting[12].

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate lab clothing to prevent skin and eye contact[15].

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors[15].

Conclusion

The density of this compound, a key physical parameter, is authoritatively cited as 0.723 g/mL under standard conditions. This value is a direct result of its branched molecular structure, which limits intermolecular packing efficiency compared to its linear isomers. For researchers and professionals requiring the highest degree of accuracy, the ASTM D4052 standard provides a robust and validated methodology for its experimental determination. A comprehensive understanding of both the quantitative value of density and the scientific principles governing it is indispensable for the effective and safe application of this compound in a scientific setting.

References

- eralytics. (n.d.). ASTM D4052.

- ANSI Webstore. (n.d.). ASTM D4052-22: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.

- Stenutz, R. (n.d.). This compound.

- Savant Labs. (n.d.). ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.

- Ayalytical. (n.d.). ASTM D4052 | ASTM Vapor Pressure of Petroleum Products.

- NIST/TRC. (n.d.). This compound -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT).

- OpenOChem Learn. (n.d.). Physical Properties of Alkanes.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 2,4,6-Trimethylheptane. PubChem Compound Database.

- Cheméo. (n.d.). Chemical Properties of Heptane, 2,2,6-trimethyl- (CAS 1190-83-6).

- Tobler, F. C. (1998). Correlation of the Density of the Liquid Phase of Pure n-Alkanes with Temperature and Vapor Pressure. Industrial & Engineering Chemistry Research, 37(7), 2565-2570. [Link]

- Carl ROTH. (n.d.). Safety Data Sheet: Dodecane (isomers) ≥97 %.

- National Center for Biotechnology Information. (n.d.). 4-Ethyl-2,2,6-trimethylheptane. PubChem Compound Database.

- ACS Publications. (n.d.). Pressure-Temperature-Liquid Density Relations of Pure Hydrocarbons. Industrial & Engineering Chemistry.

- gcsescience.com. (n.d.). The trends in the physical properties of the alkanes.

- NIST. (n.d.). Heptane, 2,2,6-trimethyl-. NIST Chemistry WebBook.

- Chemistry LibreTexts. (2024). 3.5: Properties of Alkanes.

Sources

- 1. This compound [stenutz.eu]

- 2. This compound | C10H22 | CID 518457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Heptane, 2,2,6-trimethyl- [webbook.nist.gov]

- 4. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 7. ASTM D4052 - eralytics [eralytics.com]

- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 10. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 11. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Thermodynamic Properties of 2,2,6-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate landscape of molecular science and therapeutic development, a profound understanding of the fundamental physicochemical properties of organic compounds is paramount. This guide, prepared for the discerning scientific professional, delves into the thermodynamic characteristics of 2,2,6-trimethylheptane (C₁₀H₂₂), a branched alkane of significant interest.[1][2][3] Beyond a mere compilation of data, this document serves as an in-depth exploration of the experimental and computational methodologies employed to elucidate these properties. A robust grasp of the underlying principles of thermodynamics is indispensable for applications ranging from reaction engineering to the nuanced energetics of drug-receptor interactions. This guide is structured to provide not only the essential data but also the scientific rationale behind its acquisition and the context for its application.

The Significance of Thermodynamic Data in Scientific Research and Drug Discovery

While this compound may not be an active pharmaceutical ingredient, the thermodynamic data of alkanes, in general, provide a crucial foundation for several aspects of drug discovery and development. The hydrophobic effect, a primary driving force for drug-receptor binding, is fundamentally a thermodynamic phenomenon. Understanding the thermodynamics of non-polar molecules like this compound helps in modeling and quantifying the energetic contributions of hydrophobic interactions in the binding pocket of a target protein.[4][[“]]

Thermodynamic profiling, which includes the measurement of free energy, enthalpy, and entropy of binding, is critical for lead selection and optimization.[[“]][6][7] The enthalpic and entropic contributions to binding affinity reveal the nature of the forces driving the interaction. For instance, a largely enthalpy-driven binding event might suggest strong hydrogen bonding and van der Waals interactions, whereas an entropy-driven process could be dominated by the hydrophobic effect and desolvation penalties. By studying model compounds like branched alkanes, researchers can refine computational models that predict these contributions, ultimately leading to the design of more potent and selective drug candidates.[4][[“]][6][7]

Core Thermodynamic Properties of this compound

This compound is a branched alkane with the following basic identifiers:

-

IUPAC Name: this compound[3]

The thermodynamic properties of a compound dictate its behavior under varying conditions of temperature and pressure. For this compound, a range of critically evaluated data is available, primarily through resources like the National Institute of Standards and Technology (NIST).[1][2][8][9][10][11]

Table 1: Key Thermodynamic Properties of this compound

| Property | Symbol | Value/Range | Phase | Notes and References |

| Standard Enthalpy of Formation | ΔfH° | Available | Gas, Liquid | Critically evaluated data available from NIST/TRC.[9] |

| Standard Molar Entropy | S° | Available | Ideal Gas, Liquid | Data available over a wide temperature range (e.g., 200 K to 1500 K for ideal gas).[9] |

| Molar Heat Capacity (Constant Pressure) | Cp | Available | Ideal Gas | Data available over a wide temperature range (e.g., 200 K to 1500 K).[9] |

| Molar Heat Capacity (at Saturation) | Csat | Available | Liquid | Data available over a temperature range of 168.2 K to 580 K.[9] |

| Enthalpy of Vaporization | ΔvapH° | Available | Liquid to Gas | Data available as a function of temperature from 168.2 K to 593.1 K.[9][10] |

| Boiling Point (at 1 atm) | Tb | 148.4 °C (421.55 K) | Liquid-Vapor | |

| Critical Temperature | Tc | Available | Liquid-Gas | Critically evaluated data available from NIST/TRC.[9] |

| Critical Pressure | Pc | Available | Liquid-Gas | Critically evaluated data available from NIST/TRC.[9] |

Note: Access to specific, critically evaluated numerical data from the NIST/TRC Web Thermo Tables (WTT) may require a subscription.[8][12][13]

Experimental Determination of Thermodynamic Properties

The gold standard for thermodynamic data is meticulous experimental measurement. The following sections detail the principles and methodologies behind the determination of key thermodynamic parameters for hydrocarbons like this compound.

Enthalpy of Formation: The Power of Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For organic compounds like alkanes, it is most accurately determined indirectly through the enthalpy of combustion (ΔcH°).

Causality Behind Experimental Choice: Direct measurement of the formation of a complex molecule from its constituent elements in their standard states is often impractical. Combustion reactions, however, are typically rapid, complete, and highly exothermic, making the heat released readily measurable.

Self-Validating System: The use of a bomb calorimeter, a constant-volume device, ensures that all the heat released by the combustion reaction is absorbed by the calorimeter system (the bomb, water, and other components).[14][15] By calibrating the calorimeter with a substance of a known enthalpy of combustion (e.g., benzoic acid), the heat capacity of the entire system can be precisely determined, ensuring the accuracy of subsequent measurements.[15]

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside the "bomb," a robust, sealed stainless-steel container.

-

Pressurization: The bomb is purged and then filled with an excess of pure oxygen to ensure complete combustion.

-

Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). Temperature sensors are placed in the water.

-

Ignition and Data Acquisition: The sample is ignited electrically, and the temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat released by the combustion (at constant volume, qV) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter (Ccalorimeter).

-

Corrections: Corrections are made for the ignition energy and the formation of any side products (e.g., nitric acid from residual nitrogen).

-

Conversion to Enthalpy: The measured heat at constant volume (ΔU) is converted to the enthalpy change at constant pressure (ΔH) using the relationship ΔH = ΔU + Δ(pV), where the change in the number of moles of gas in the combustion reaction is considered.

-

Calculation of ΔfH°: The standard enthalpy of formation of this compound is then calculated using Hess's Law, from its standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Caption: Workflow for determining enthalpy of formation using bomb calorimetry.

Heat Capacity and Entropy: The Precision of Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate technique for measuring the heat capacity of a substance as a function of temperature.[1][16][17][18][19] From this data, the standard molar entropy (S°) can be calculated.

Causality Behind Experimental Choice: The principle of adiabatic calorimetry is to minimize heat exchange between the calorimeter and its surroundings.[1][16][17][18] This is achieved by enclosing the sample-containing calorimeter in an "adiabatic shield" whose temperature is continuously adjusted to match that of the calorimeter. By eliminating heat leaks, the measured energy input directly relates to the temperature rise of the sample.

Self-Validating System: The validation of an adiabatic calorimeter lies in its design and operation. The use of multiple temperature sensors and sophisticated control systems for the adiabatic shield ensures that the temperature difference between the calorimeter and its surroundings is negligible. Measurements at varying heating rates can be performed to confirm that the results are independent of the rate of energy input, thus validating the adiabatic condition.[16]

Experimental Protocol: Adiabatic Calorimetry

-

Sample Loading: A known mass of this compound is sealed in the calorimeter vessel.

-

Cooling: The calorimeter is cooled to the starting temperature of the experiment (often near absolute zero for entropy determinations).

-

Heating and Measurement: A precisely measured amount of electrical energy is supplied to the sample, causing its temperature to rise. The temperature is allowed to equilibrate.

-

Iterative Process: This process of energy input and temperature measurement is repeated in small increments over the desired temperature range.

-

Data Analysis (Heat Capacity): The heat capacity (Cp) at each temperature is calculated from the energy input (Q) and the corresponding temperature rise (ΔT): Cp = Q/ΔT.

-

Data Analysis (Entropy): The standard molar entropy at a given temperature T is determined by integrating the heat capacity data from 0 K to T, accounting for the entropies of any phase transitions: S°(T) = ∫(Cp/T)dT.

Caption: Workflow for determining heat capacity and entropy via adiabatic calorimetry.

Computational Estimation of Thermodynamic Properties

While experimental methods provide the most accurate data, they can be time-consuming and expensive. Computational chemistry offers powerful tools for estimating thermodynamic properties, particularly for large numbers of molecules or for species that are difficult to study experimentally, such as radicals.[20]

Benson Group Additivity Method

The Benson group additivity method is a well-established empirical technique for estimating the thermodynamic properties of organic molecules in the ideal gas state.[21][22][23][24]

Causality Behind Method Choice: This method is based on the principle that the thermodynamic properties of a molecule can be approximated as the sum of the contributions of its constituent functional groups.[21][22][23][24] This is a computationally inexpensive and rapid method for obtaining reliable estimates.

Self-Validating System: The group values used in this method are derived from experimental data for a large number of related compounds. The accuracy of the method for a given class of compounds can be validated by comparing the estimated properties with known experimental data for representative molecules. The method also includes correction factors for non-additive effects like ring strain and steric interactions, which enhances its predictive power.[21][22]

Methodology: Benson Group Additivity for this compound

-

Decomposition into Groups: The molecule is dissected into its constituent groups. For this compound, these would be:

-

One C-(C)₄ group (the quaternary carbon)

-

One C-(C)₂(H)₂ group

-

Two C-(C)(H)₃ groups (the methyls on the main chain)

-

One C-(C)(H) group

-

Three C-(H)₃(C) groups (the terminal methyls)

-

-

Summation of Group Contributions: The tabulated thermodynamic values (for ΔfH°, S°, and Cp at various temperatures) for each of these groups are summed.

-

Symmetry Corrections: For entropy calculations, corrections are applied based on the molecule's rotational symmetry number and the number of optical isomers.[20][22]

Caption: Workflow for the Benson Group Additivity method.

Ab Initio Quantum Chemical Calculations

For higher accuracy, particularly for molecules with unusual structures or for transition states, ab initio ("from the beginning") quantum chemical methods are employed.[25]

Causality Behind Method Choice: These methods solve the Schrödinger equation for the molecule to determine its electronic structure and energy. From this fundamental information, thermodynamic properties can be calculated using statistical mechanics. These methods are not reliant on empirical data for the specific molecule being studied.

Self-Validating System: The accuracy of ab initio calculations is systematically improvable by using higher levels of theory and larger basis sets. The results can be validated by comparing them to experimental data for benchmark molecules. For instance, methods like CBS-QB3 have been shown to predict standard enthalpies of formation for hydrocarbons with a mean absolute deviation of around 2.5 kJ/mol.[25]

Methodology: Ab Initio Calculation

-

Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation.

-

Frequency Calculation: The vibrational frequencies of the molecule are calculated at the optimized geometry.

-

Single-Point Energy Calculation: A high-accuracy single-point energy calculation is performed.

-

Statistical Mechanics: The calculated molecular properties (rotational constants, vibrational frequencies, and electronic energy) are used in the partition function formalism of statistical mechanics to calculate the enthalpy, entropy, and heat capacity.

Conclusion

The thermodynamic data of this compound, and branched alkanes in general, represent more than just a collection of physical constants. They are the quantitative expression of the molecule's energetic landscape, a landscape that governs its behavior in chemical reactions and its interactions in biological systems. A thorough understanding of the experimental and computational methodologies used to chart this landscape is essential for the modern researcher. The principles of calorimetry provide the empirical bedrock, while computational methods like group additivity and ab initio calculations offer powerful predictive capabilities. For the drug development professional, this knowledge is instrumental in building and refining the models that guide the rational design of new therapeutics, turning fundamental thermodynamic principles into tangible advances in medicine.

References

- National Institute of Standards and Technology. (n.d.). Heptane, 2,2,6-trimethyl-. NIST Chemistry WebBook.

- PubMed. (2010). Density functional steric analysis of linear and branched alkanes.

- National Institutes of Health. (n.d.). Heat Exchange in Adiabatic Calorimeters. PMC.

- National Institute of Standards and Technology. (n.d.). Thermodynamics Research Center.

- Techniques de l'Ingénieur. (2011). Adiabatic method.

- National Institute of Standards and Technology. (n.d.). This compound -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT).

- Wikipedia. (n.d.). Benson group increment theory.

- Zeal. (2024). Adiabatic Calorimetry Testing: Understanding the Basics.

- Metso. (2023). Benson Module.

- National Institute of Standards and Technology. (n.d.). ThermoData Engine (TDE).

- National Bureau of Standards. (n.d.). An adiabatic calorimeter for the range 30-degrees-C to 500-degrees-C.

- University of Galway. (n.d.). Chemical Kinetic Modelling for Combustion.

- RMG-Py Documentation. (n.d.). 13. Thermochemistry Estimation.

- National Institute of Standards and Technology. (n.d.). Estimation of the Thermodynamic Properties of Hydrocarbons at 298.15 K.

- National Institute of Standards and Technology. (n.d.). Thermodynamics.

- National Institute of Standards and Technology. (n.d.). Heptane, 2,2,6-trimethyl-. NIST Chemistry WebBook.

- PubMed. (2006). Modified calculations of hydrocarbon thermodynamic properties.

- National Institutes of Health. (n.d.). Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. PMC.

- National Institute of Standards and Technology. (2010). NIST Standard Reference Database 203 Web Thermo Tables (WTT) - Professional Edition.

- Data.gov. (n.d.). NIST Web Thermo Tables (WTT) - Professional Edition.

- Chemistry LibreTexts. (2023). 12.3: Heat Capacity, Enthalpy, and Calorimetry.

- PubChem. (n.d.). This compound.

- ResearchGate. (2025). Ab Initio Calculations for Hydrocarbons: Enthalpy of Formation, Transition State Geometry, and Activation Energy for Radical Reactions.

- Center for Molecular Modeling. (n.d.). Ab Initio Calculations for Hydrocarbons: Enthalpy of Formation, Transition State Geometry, and Activation Energy for Radical Reactions.

- Doc Brown's Chemistry. (n.d.). Experimental methods for determining enthalpy changes.

- National Institute of Standards and Technology. (n.d.). Heptane, 2,2,6-trimethyl-. NIST Chemistry WebBook.

- Stenutz. (n.d.). This compound.

- YouTube. (2023). Measuring Enthalpy of Combustion Using Calorimetry.

- ResearchGate. (2025). Ab Initio Crystallization of Alkanes: Structure and Kinetics of Nuclei Formation.

- National Institute of Standards and Technology. (n.d.). Heptane. NIST Chemistry WebBook.

- Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?.

- YouTube. (2011). Using Calorimetry to Calculate Enthalpies of Reaction.

- National Institutes of Health. (n.d.). Thermodynamic Studies for Drug Design and Screening. PMC.

- National Institutes of Health. (n.d.). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning.

- ResearchGate. (2025). Thermodynamic Studies for Drug Design and Screening.

- Drug Discovery World. (2011). Thermodynamics and kinetics driving quality in drug discovery.

- ResearchGate. (n.d.). Calculated Entropies for n-Heptane, 2-Methylhexane, 2,3-Dimethylpentane, and Radicals from the Loss of H Atoms.

- University of Missouri–St. Louis. (n.d.). Enthalpies of Vaporization and Vapor Pressures of Some Deuterated Hydrocarbons.

Sources